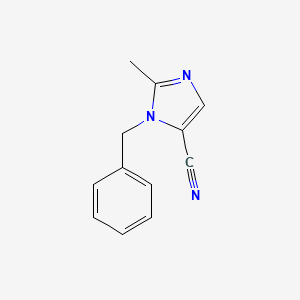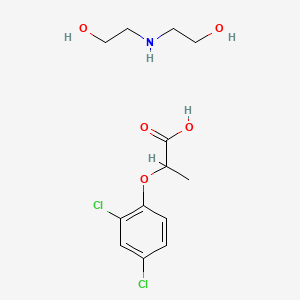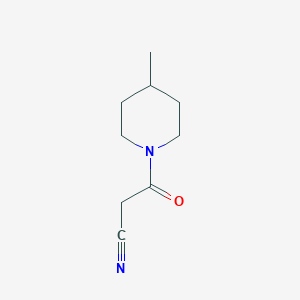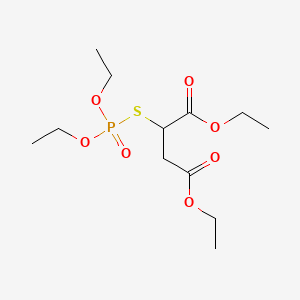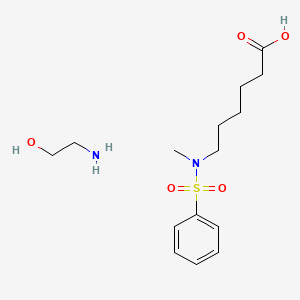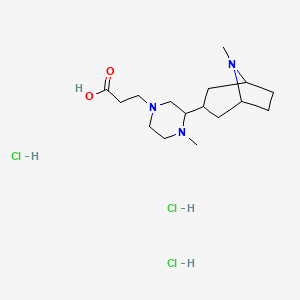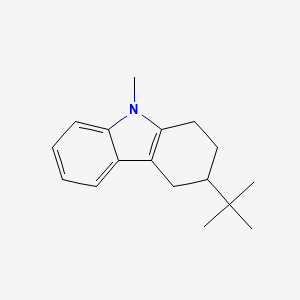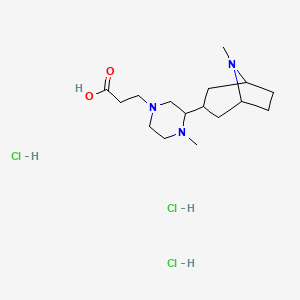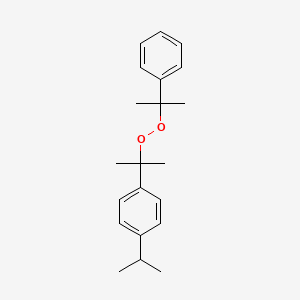
9-Fluoro-2,3-dihydrobenzo(k)fluoranthene-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Fluoro-2,3-dihydrobenzo(k)fluoranthene-2,3-diol: is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by the presence of a fluorine atom and two hydroxyl groups attached to a dihydrobenzo(k)fluoranthene skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluoro-2,3-dihydrobenzo(k)fluoranthene-2,3-diol typically involves multi-step organic reactions. One common approach is the fluorination of a suitable precursor, followed by dihydroxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, 9-Fluoro-2,3-dihydrobenzo(k)fluoranthene-2,3-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for investigating molecular recognition and binding processes.
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its use as a lead compound for drug development, particularly in targeting specific molecular pathways.
Industry: In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance of these materials.
Mechanism of Action
The mechanism of action of 9-Fluoro-2,3-dihydrobenzo(k)fluoranthene-2,3-diol involves its interaction with specific molecular targets. The fluorine atom and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signaling cascades.
Comparison with Similar Compounds
9-Fluoro-2,3-dihydrobenzo(k)fluoranthene: Lacks the hydroxyl groups, resulting in different chemical properties.
2,3-Dihydrobenzo(k)fluoranthene-2,3-diol: Lacks the fluorine atom, affecting its reactivity and interactions.
9-Fluoro-2,3-dihydrobenzo(a)fluoranthene-2,3-diol: Similar structure but with a different ring system, leading to variations in its chemical behavior.
Uniqueness: The presence of both a fluorine atom and hydroxyl groups in 9-Fluoro-2,3-dihydrobenzo(k)fluoranthene-2,3-diol makes it unique among similar compounds
Properties
CAS No. |
116208-70-9 |
|---|---|
Molecular Formula |
C20H13FO2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
9-fluoro-2,3-dihydrobenzo[k]fluoranthene-2,3-diol |
InChI |
InChI=1S/C20H13FO2/c21-12-5-4-10-7-16-15(8-11(10)6-12)13-2-1-3-14-19(13)17(16)9-18(22)20(14)23/h1-9,18,20,22-23H |
InChI Key |
AYIYCBCMCMSDDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(C(C=C3C4=C2C=C5C=C(C=CC5=C4)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12791610.png)


